Oxprenoate potassium
Overview
Description
Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid . It was never marketed, but its affinities for the steroid hormone receptors have been reported .
Molecular Structure Analysis
The molecular formula of Oxprenoate potassium is C25H37KO4 . Its average mass is 440.657 Da, and its monoisotopic mass is 440.232880 Da .
Physical And Chemical Properties Analysis
Oxprenoate potassium has a molecular formula of C25H37KO4 and a molecular weight of 440.7 g/mol .
Scientific Research Applications
1. Environmental Applications
Potassium permanganate (KMnO4), a strong oxidant, has diverse applications in environmental science. It's notably used in the anaerobic fermentation of waste activated sludge, improving the generation of short-chain fatty acids (SCFAs) and enhancing the quality of fermentation products. The process involves the disintegration of sludge cells and degradation of recalcitrant organics like humus and lignocellulose, providing more substrates for SCFA generation. This application is significant in waste management and recycling (Xu et al., 2021).
2. Water Treatment
KMnO4 is used in water treatment for its oxidizing properties, particularly in removing soluble manganese (Mn) and iron (Fe) from drinking water supplies. Its application in this context also considers the impacts on cyanobacterial cell integrity and toxin release, showing that low concentrations of KMnO4 can effectively reduce intra- and extra-cellular toxins without complete cell lysis (Fan et al., 2013).
3. Agriculture and Soil Science
In agriculture, KMnO4's interaction with soil is of interest. Studies have shown that oxalic acid plays a crucial role in enhancing the bioavailability of soil nutrients, including potassium. KMnO4's reaction with oxalic acid in soils can lead to improved potassium release, which is essential for crop growth and soil health (Tu et al., 2007).
4. Textile Industry
In the textile industry, KMnO4 has found a unique application in the simultaneous desizing and bleaching of loomstate cotton fabrics. Its oxidizing properties facilitate improved fabric quality in terms of whiteness index, tensile strength, and water absorbency (Mortazavi et al., 2008).
5. Analytical Chemistry
KMnO4 is utilized in analytical chemistry, particularly in colorimetric assays. Its ability to induce oxidation in substances like tetramethylbenzidine leads to color changes, making it a valuable tool in the detection of substances like hydrogen peroxide and glucose. This application is significant for clinical and biochemical analyses (Sun et al., 2019).
properties
IUPAC Name |
potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,19+,20+,22-,23+,24+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJITUGMCJCKCE-UYOQDFFISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)[O-])O)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337179 | |
Record name | Oxprenoate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxprenoate potassium | |
CAS RN |
76676-34-1 | |
Record name | Oxprenoate potassium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenoate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXPRENOATE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167NDD8MTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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